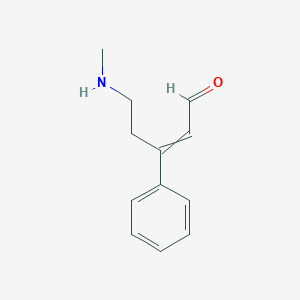

5-(Methylamino)-3-phenylpent-2-enal

Description

5-(Methylamino)-3-phenylpent-2-enal is an α,β-unsaturated aldehyde derivative featuring a methylamino group at position 5 and a phenyl substituent at position 2.

Properties

CAS No. |

106160-71-8 |

|---|---|

Molecular Formula |

C12H15NO |

Molecular Weight |

189.25 g/mol |

IUPAC Name |

5-(methylamino)-3-phenylpent-2-enal |

InChI |

InChI=1S/C12H15NO/c1-13-9-7-12(8-10-14)11-5-3-2-4-6-11/h2-6,8,10,13H,7,9H2,1H3 |

InChI Key |

BLQNTELBALYKNH-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC(=CC=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylamino)-3-phenylpent-2-enal can be achieved through several methods. One common approach involves the condensation of a suitable aldehyde with a methylamine derivative under controlled conditions. For instance, the reaction between 3-phenylpropanal and methylamine in the presence of a catalyst can yield the desired product. The reaction typically requires a solvent such as ethanol and is conducted at a temperature range of 50-70°C.

Industrial Production Methods

Industrial production of 5-(Methylamino)-3-phenylpent-2-enal may involve more scalable and efficient methods. One such method could be the continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can be more cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Methylamino)-3-phenylpent-2-enal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: 5-(Methylamino)-3-phenylpentanoic acid.

Reduction: 5-(Methylamino)-3-phenylpentanol.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-(Methylamino)-3-phenylpent-2-enal has several applications in scientific research:

Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Methylamino)-3-phenylpent-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-(Methylamino)-3-phenylpent-2-enal with three analogs based on functional groups, reactivity, and inferred biological activity.

Table 1: Structural and Functional Comparison

Detailed Analysis

Functional Group Influence Aldehyde vs. Carboxylic Acid: The aldehyde in 5-(Methylamino)-3-phenylpent-2-enal confers higher electrophilicity compared to the carboxylic acid in (E)-3-Methyl-5-phenylpent-2-enoic acid. This difference may render the former more reactive in nucleophilic additions (e.g., Schiff base formation) but less stable under basic conditions . However, the pyridine ring in 4-(methylamino)pyridine enhances aromatic stabilization and basicity, contributing to its efficacy in potentiating HVACCs (high-voltage-activated calcium channels) .

Structural Modifications and Bioactivity Substituent Effects: The ethoxy group in (E)-N-methyl-5-(5-ethoxy-3-aminophenyl)-4-penten-2-amine increases hydrophobicity and steric bulk compared to the simpler phenyl group in the target compound. Such modifications could enhance membrane permeability or target specificity in drug design . Conjugation and Reactivity: The α,β-unsaturated system in 5-(Methylamino)-3-phenylpent-2-enal is analogous to bioactive enals (e.g., lipid peroxidation products), which often exhibit cytotoxicity or enzyme inhibition. This suggests possible roles in redox signaling or as a Michael acceptor .

Synthetic and Pharmacological Considerations While 4-(methylamino)pyridine derivatives demonstrate validated bioactivity in neuromuscular disorders , the aldehyde group in 5-(Methylamino)-3-phenylpent-2-enal may limit its metabolic stability. Carboxylic acid analogs (e.g., ) could offer better pharmacokinetic profiles due to ionization at physiological pH.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.